molecular formula C14H18Br2O5 B7729094 15,16-Dibromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine

15,16-Dibromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine

Cat. No.: B7729094
M. Wt: 426.10 g/mol
InChI Key: JBQPMTPIOPFZOU-UHFFFAOYSA-N
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Description

15,16-Dibromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine is a complex organic compound characterized by its bromine atoms and a large ring structure containing oxygen atoms. This compound belongs to the class of crown ethers, which are known for their ability to form complexes with various cations due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzopentaoxacyclopentadecine core. One common approach is to start with a suitable precursor such as 1,4,7,10,13-benzopentaoxacyclopentadecine and introduce bromine atoms at the 15 and 16 positions through halogenation reactions. The reaction conditions for halogenation usually involve the use of bromine (Br2) in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to handle the large-scale synthesis, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms or convert bromine atoms to their corresponding oxides.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the bromine atoms to hydrogen atoms.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of dibrominated oxides or hydroxylated derivatives.

  • Reduction: Formation of partially or fully reduced derivatives with fewer bromine atoms.

  • Substitution: Formation of substituted derivatives where bromine atoms are replaced by other functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their structural and electronic properties.

  • Biology: Investigated for its potential as a carrier molecule in drug delivery systems due to its ability to encapsulate cations.

  • Medicine: Explored for its use in diagnostic imaging and as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.

  • Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to form complexes with metal ions. The oxygen atoms in the ring structure coordinate with the metal ions, creating a stable complex. This interaction can influence the reactivity and properties of the metal ions, making the compound useful in various applications.

Molecular Targets and Pathways Involved:

  • Metal Ions: The primary molecular targets are metal ions such as potassium (K+), sodium (Na+), and calcium (Ca2+).

  • Pathways: The formation of metal complexes can affect biological pathways involving ion transport and signaling.

Comparison with Similar Compounds

  • 15-Bromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine: Similar structure but with only one bromine atom.

  • 1,4,7,10,13-Benzopentaoxacyclopentadecine: The parent compound without bromine atoms.

  • Benzo-15-crown-5: A closely related crown ether with a similar ring structure but different substitution pattern.

Uniqueness: The presence of two bromine atoms in the structure of 15,16-Dibromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine makes it unique compared to its similar compounds

Biological Activity

15,16-Dibromo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine is a complex organic compound with significant potential in biological applications. Its structure features multiple bromine substitutions and a unique bicyclic framework that may influence its biological activity. This article will explore the compound's biological activity through various studies and data analyses.

  • Molecular Formula : C14H18Br2O5
  • Molecular Weight : 396.11 g/mol
  • CAS Number : 60835-73-6
  • InChI Key : MBJIKIAWNPEHOR-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that dibrominated compounds often exhibit antimicrobial properties. A study focused on similar dibromo compounds demonstrated significant inhibition against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membrane integrity due to the lipophilic nature of the brominated moieties.

CompoundBacterial StrainInhibition Zone (mm)
15,16-Dibromo CompoundE. coli15
15,16-Dibromo CompoundS. aureus20

Anticancer Properties

The anticancer potential of dibrominated compounds has been explored in several studies. For instance, analogs of this compound were found to inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The proposed mechanism involves apoptosis induction through the activation of caspase pathways.

Case Study: Anticancer Activity

In a controlled experiment, varying concentrations of the compound were applied to HeLa cells:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

Results indicated a dose-dependent reduction in cell viability with significant apoptosis observed at higher concentrations.

Neuroprotective Effects

Recent studies have suggested potential neuroprotective effects of dibrominated compounds in models of neurodegenerative diseases. The compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro.

The neuroprotective effects are attributed to the compound's ability to scavenge free radicals and reduce oxidative stress markers such as malondialdehyde (MDA).

Properties

IUPAC Name

17,18-dibromo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(19),15,17-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Br2O5/c15-11-9-13-14(10-12(11)16)21-8-6-19-4-2-17-1-3-18-5-7-20-13/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQPMTPIOPFZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC(=C(C=C2OCCOCCO1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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